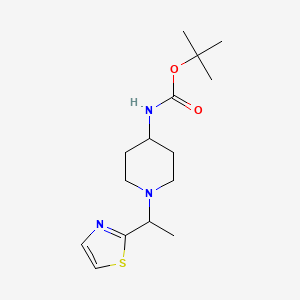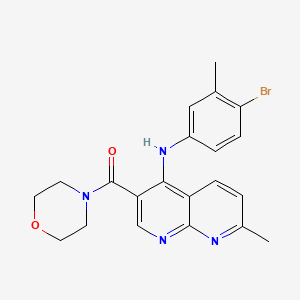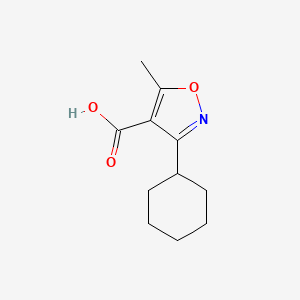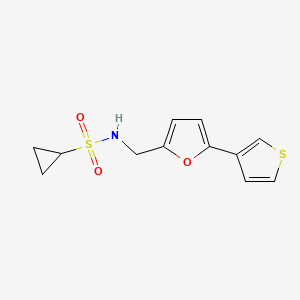![molecular formula C11H11N3O3 B2752515 ethyl 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetate CAS No. 2034455-42-8](/img/structure/B2752515.png)
ethyl 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetate is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The structure of this compound consists of a pyrido[2,3-d]pyrimidine core with an ethyl acetate group attached, making it a versatile molecule for various chemical reactions and applications.
作用机制
Target of Action
Ethyl 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetate is a derivative of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are known for their versatile biological activities and are often used as inhibitors of dihydrofolate reductase (DHFR) , a key enzyme involved in the synthesis of nucleotides and DNA replication.
Mode of Action
The compound interacts with its target, DHFR, by binding to the enzyme’s active site. This inhibits the enzyme’s function, preventing the conversion of dihydrofolate to tetrahydrofolate, a crucial step in DNA synthesis . The inhibition of this process can lead to the cessation of cell growth and division.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folate pathway, specifically the conversion of dihydrofolate to tetrahydrofolate . This conversion is crucial for the synthesis of purines and pyrimidines, which are the building blocks of DNA. By inhibiting DHFR, the compound disrupts DNA synthesis, affecting cell growth and division.
Result of Action
The inhibition of DHFR by this compound leads to a disruption in DNA synthesis, which can result in the cessation of cell growth and division . This makes the compound potentially useful in the treatment of conditions characterized by rapid cell growth, such as cancer.
生化分析
Biochemical Properties
It is known that pyrido[2,3-d]pyrimidines, a class of compounds to which it belongs, have shown versatile biological activities such as anti-tumor, antibacterial, antifungal, and anti-proliferative CDK2 inhibitor activities . They are also known to inhibit certain pathogens in cell culture .
Cellular Effects
Related compounds have been shown to exhibit antimicrobial and cytotoxic activities . These effects could potentially influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Related compounds have been found to inhibit dihydrofolate reductase (DHFR), mTOR kinase inhibitors, and act as cytotoxic agents . These actions suggest that the compound may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Knoevenagel-Michael cyclocondensation reaction, which involves the reaction of barbituric acid or its derivatives with malononitrile and arylaldehyde derivatives . This reaction is often carried out in the presence of a catalyst such as sodium eosin Y under visible light irradiation in an aqueous ethanol solution .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized to ensure high yields and cost-effectiveness. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the scalability and sustainability of the process .
化学反应分析
Types of Reactions
Ethyl 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrido[2,3-d]pyrimidine core.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the pyrido[2,3-d]pyrimidine core .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrido[2,3-d]pyrimidine compounds .
科学研究应用
Ethyl 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
相似化合物的比较
Ethyl 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetate can be compared with other pyrido[2,3-d]pyrimidine derivatives, such as:
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: This compound has similar structural features but different functional groups, leading to distinct biological activities.
5,6-Dihydropyrido[2,3-d]pyrimidin-7(8H)-ones: These compounds are used as scaffolds for developing biologically active molecules but have different reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and the versatility of its chemical reactions, making it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
ethyl 2-(4-oxopyrido[2,3-d]pyrimidin-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-2-17-9(15)6-14-7-13-10-8(11(14)16)4-3-5-12-10/h3-5,7H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPQDPCECTYDMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=NC2=C(C1=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chloro-4-methylphenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2752434.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2752435.png)
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2752436.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B2752438.png)
![N-(3-bromophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2752441.png)
![1-(4-[3-(Aminomethyl)pyridin-2-yl]piperazin-1-yl)ethan-1-one](/img/structure/B2752443.png)


![N-cyclopentyl-N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2752450.png)
![2-Methoxyethyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2752452.png)
![N-(cyanomethyl)-2-{[(pyridin-2-yl)methyl]sulfanyl}-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2752454.png)

